Ethyl L-ornithine dihydrochloride
Overview
Description
Ethyl L-ornithine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H18Cl2N2O2 and its molecular weight is 233.1. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (S)-Ethyl 2,5-diaminopentanoate dihydrochloride, also known as Ethyl L-ornithine dihydrochloride or L-Ornithine Ethyl ester Dihydrochloride, is the urea cycle . This compound is a derivative of the amino acid ornithine , which plays a crucial role in the urea cycle .
Mode of Action
The compound interacts with its targets by being metabolized to L-arginine . L-arginine then stimulates the pituitary release of growth hormone . This interaction results in changes in the body’s protein synthesis and muscle tissue production .
Biochemical Pathways
The compound affects the urea cycle and the polyamine synthesis pathway . Ornithine, from which the compound is derived, is critical for the production of the body’s proteins, enzymes, and muscle tissue . It plays a central role in the urea cycle, allowing for the disposal of excess nitrogen . Furthermore, ornithine is the starting point for the synthesis of many polyamines such as putrescine and spermine .
Pharmacokinetics
As a derivative of the amino acid ornithine, it can be inferred that the compound may share similar pharmacokinetic properties with ornithine .
Result of Action
The molecular and cellular effects of the compound’s action include the enhancement of the release of growth hormone, burning of excess body fat, and improvement of athletic performance . It also has anabolic effects, wound-healing effects, and is immuno-enhancing .
Biochemical Analysis
Biochemical Properties
This compound plays a crucial role in the urea cycle, which is essential for the disposal of excess nitrogen . It serves as a precursor for the synthesis of polyamines such as putrescine and spermine . These polyamines are involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
(S)-Ethyl 2,5-diaminopentanoate dihydrochloride influences cell function by affecting the production of proteins, enzymes, and muscle tissue . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is involved in the activation of enzymes in the urea cycle and serves as a starting point for the synthesis of many polyamines .
Metabolic Pathways
(S)-Ethyl 2,5-diaminopentanoate dihydrochloride is involved in the urea cycle, a crucial metabolic pathway . It interacts with enzymes and cofactors in this pathway, and could potentially affect metabolic flux or metabolite levels .
Biological Activity
Ethyl L-ornithine dihydrochloride, a derivative of the non-proteinogenic amino acid ornithine, has garnered attention for its potential biological activities, particularly in metabolic processes such as the urea cycle and polyamine synthesis. This article reviews the compound's biological activity, supported by research findings, data tables, and case studies.
Overview of this compound
This compound is a salt form of ethyl ester of L-ornithine, which plays crucial roles in nitrogen metabolism and is involved in various physiological processes. It is primarily studied for its effects on growth hormone release, athletic performance enhancement, and potential therapeutic applications in liver diseases.
This compound acts primarily through its conversion to L-arginine, influencing the urea cycle and polyamine biosynthesis. The following biochemical pathways are notably affected:
- Urea Cycle : Facilitates the conversion of ammonia into urea for excretion.
- Polyamine Synthesis : Acts as a precursor for polyamines like putrescine, which are essential for cellular growth and function.
Pharmacokinetics
As a derivative of ornithine, this compound shares similar pharmacokinetic properties. It is absorbed in the gastrointestinal tract and distributed to various tissues, including the liver and muscle. Its metabolism leads to enhanced detoxification of ammonia and improved nitrogen balance in the body.
1. Effects on Growth Hormone Release
Research indicates that ethyl L-ornithine can stimulate the release of growth hormone (GH), which is vital for muscle growth and recovery. A study demonstrated that supplementation with L-ornithine led to increased GH levels post-exercise, suggesting its utility as a performance-enhancing supplement .
2. Antifatigue Effects
Several studies have reported that L-ornithine supplementation can reduce physical fatigue. A double-blind placebo-controlled trial found that participants who received L-ornithine showed improved energy efficiency and reduced serum ammonia levels during exercise .
Study | Dosage | Duration | Findings |
---|---|---|---|
Randomized Controlled Trial | 2000 mg/day | 7 days | Reduced fatigue during exercise |
Double-Blind Study | 6000 mg/day (1 day) | 1 day | Increased lipid metabolism; lower ammonia levels |
3. Potential Therapeutic Applications
This compound has been explored for its therapeutic potential in conditions like hepatic encephalopathy and cirrhosis. Studies involving ornithine compounds have shown improvements in liver function markers and ammonia detoxification in cirrhotic models .
4. Stress Relief and Sleep Improvement
L-ornithine has been linked to improved mood and sleep quality by modulating cortisol levels. In a study involving healthy adults under stress, supplementation resulted in decreased cortisol/DHEA-S ratios, indicating a potential role in stress management .
Case Studies
- Cirrhosis Treatment : A clinical trial assessed the impact of ornithine α-ketoglutarate on malnourished elderly patients with cirrhosis. Results indicated significant improvements in weight gain and serum albumin levels compared to placebo groups .
- Athletic Performance : In a cohort of athletes, supplementation with ethyl L-ornithine was associated with enhanced recovery times post-exercise and improved overall performance metrics.
Safety and Toxicology
Although generally considered safe at recommended dosages, high concentrations of ornithine or its metabolites may exhibit toxicity in specific tissues like retinal cells . Long-term studies are necessary to fully establish safety profiles.
Properties
IUPAC Name |
ethyl (2S)-2,5-diaminopentanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-2-11-7(10)6(9)4-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDABGPSQJJTDH-ILKKLZGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233804 | |
Record name | Ethyl L-ornithine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84772-29-2 | |
Record name | Ethyl L-ornithine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084772292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl L-ornithine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl L-ornithine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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